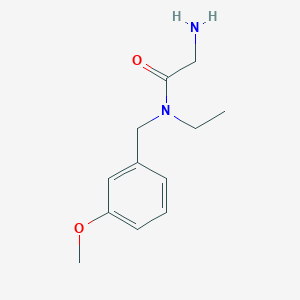
2-Amino-N-ethyl-N-(3-methoxy-benzyl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Amino-N-ethyl-N-(3-methoxy-benzyl)-acetamide is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Amino-N-ethyl-N-(3-methoxy-benzyl)-acetamide is a synthetic compound that has garnered attention due to its potential biological activities. With a molecular formula of C13H17N1O2 and a molecular weight of 222.28 g/mol, this compound features an amine functional group, an ethyl substituent, and a methoxybenzyl moiety, which contribute to its diverse interactions in biological systems.
The compound's unique structure allows it to participate in various chemical reactions, such as nucleophilic substitution and electrophilic aromatic substitution, due to the presence of its functional groups. The synthesis of this compound can be achieved through several methods, with efficiency depending on specific reaction conditions.
Biological Activities
Recent studies have explored the biological activities associated with this compound, highlighting its potential applications in pharmacology:
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often range between 2 µg/ml to 50 µg/ml .
2. Neuroprotective Effects
Studies have suggested that compounds within this structural class may possess neuroprotective properties. For example, certain analogs have been evaluated for their ability to inhibit reactive oxygen species (ROS) production and promote neuronal survival in models of neurodegeneration .
3. Anti-inflammatory Properties
The anti-inflammatory potential of similar compounds has also been documented. Compounds targeting inflammatory pathways have shown promise in reducing cytokine release and modulating immune responses, which could be beneficial in treating various inflammatory conditions .
The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate biological pathways, influencing processes like cell signaling and gene expression. Detailed studies are needed to elucidate the exact targets and pathways involved .
Case Studies
Several case studies illustrate the efficacy of related compounds:
- Study on Antimicrobial Activity : A series of benzimidazole derivatives were synthesized and tested for their antibacterial activity against E. coli and S. aureus. The results indicated that modifications in the structure significantly affected the antimicrobial potency, with some derivatives outperforming standard antibiotics .
- Neuroprotective Study : In vitro assays demonstrated that certain analogs could protect neuronal cells from oxidative stress-induced apoptosis. These findings suggest a potential therapeutic role for this class of compounds in neurodegenerative diseases like Alzheimer's .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | MIC/Effectiveness |
|---|---|---|---|
| This compound | Antimicrobial | E. coli, S. aureus | MIC = 2-50 µg/ml |
| Benzimidazole Derivative A | Antimicrobial | E. coli | MIC = 5 µg/ml |
| Benzimidazole Derivative B | Neuroprotective | PC12 Cells | Significant protection |
| Benzimidazole Derivative C | Anti-inflammatory | Macrophage Cell Line | Reduced cytokine release |
Eigenschaften
IUPAC Name |
2-amino-N-ethyl-N-[(3-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-14(12(15)8-13)9-10-5-4-6-11(7-10)16-2/h4-7H,3,8-9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAPAMLXPYKNDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)OC)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














